{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol
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Overview
Description
{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol is an organic compound with the molecular formula C12H10ClNOS It is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a pyridinylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol typically involves the reaction of 2-chlorothiophenol with 3-pyridinecarboxaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide or tetrahydrofuran, under reflux conditions. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of the corresponding thiol or alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or alcohol derivatives.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carbaldehyde
- 2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carbonitrile
Uniqueness
{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the chlorophenyl and sulfanyl groups, along with the pyridinylmethanol moiety, allows for diverse chemical reactivity and potential biological activities that may not be observed in similar compounds.
Properties
IUPAC Name |
[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS/c13-10-5-1-2-6-11(10)16-12-9(8-15)4-3-7-14-12/h1-7,15H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJRUHFQCBPDMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=C(C=CC=N2)CO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377142 |
Source
|
Record name | {2-[(2-chlorophenyl)sulfanyl]-3-pyridinyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338982-34-6 |
Source
|
Record name | {2-[(2-chlorophenyl)sulfanyl]-3-pyridinyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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